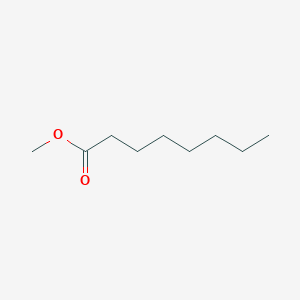

Methyl Octanoate

Description

Propriétés

IUPAC Name |

methyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHZJRVDZXSNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Record name | METHYL OCTANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026864 | |

| Record name | Methyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals., Liquid, Colorless liquid with a strong fruity odor like oranges; [HSDB], colourless to pale yellow, oily liquid with a winey, fruity, orange odour | |

| Record name | METHYL OCTANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.9 °C @ 760 mm Hg, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; very soluble in alcohol, ether, In water, 64.4 mg/l @ 20 °C, 0.0644 mg/mL at 20 °C, soluble in alcohol; insoluble in water | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8775 @ 20 °C/4 °C, 0.875-0.890 | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

111-11-5 | |

| Record name | METHYL OCTANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MO740X6QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40 °C | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of methyl octanoate?

An In-depth Technical Guide to the Physicochemical Properties of Methyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 111-11-5), also known as methyl caprylate, is the methyl ester of octanoic acid.[1] It is a fatty acid methyl ester (FAME) that presents as a colorless to pale yellow, oily liquid at room temperature.[1][2] With a characteristic fruity and wine-like aroma, it finds extensive use in the flavor and fragrance industries.[3][4] Beyond its sensory characteristics, this compound serves as a versatile chemical intermediate in organic synthesis, a solvent, and a component in cosmetic formulations due to its emollient properties.[4][5][6] Its role has also been explored in the pharmaceutical industry for drug formulation and as a potential component in biodiesel.[5][7] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in chemical synthesis, formulation, and quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2][5][8] |

| Molecular Weight | 158.24 g/mol | [5] |

| Appearance | Colorless to pale yellow, clear oily liquid | [1][2][5][8] |

| Odor | Sweet, fruity, wine-like, orange-like | [3][4][8] |

| Density | 0.877 g/mL at 25 °C (lit.) 0.877 g/cm³ at 20 °C 0.878 g/mL | [9] |

| Boiling Point | 193-195 °C at 760 mmHg (lit.) 79 °C at 12 mmHg | [2][9][10] |

| Melting Point | -40 °C | [2][10] |

| Flash Point | 73 °C / 163.4 °F (closed cup) 82 °C / 179.6 °F (closed cup) | [8][11] |

| Refractive Index | n20/D 1.417 - 1.418 (lit.) | [2][5] |

| Vapor Pressure | 1.33 hPa at 34.2 °C 0.523 mmHg at 25.00 °C (est.) | [2][10] |

| Vapor Density | 5.4 - 5.46 (Air = 1) | [8][10] |

| Solubility | Insoluble in water.[1][2][10] Soluble in organic solvents like alcohol, ethanol, and ether.[1][2][7] | |

| logP (o/w) | 3.333 (est.) | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key analytical procedures.

Determination of Purity by Gas Chromatography (GC)

This method is used to assess the purity of this compound and to quantify any impurities.

-

Principle : Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase (a carrier gas). The time it takes for a component to pass through the column (retention time) is characteristic of that compound.

-

Instrumentation :

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar or mid-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen, high purity grade.

-

-

Method :

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a high-purity solvent like hexane or ethyl acetate.

-

Injection : Inject 1 µL of the prepared sample into the GC inlet.

-

GC Conditions :

-

Inlet Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Split Ratio: 50:1.

-

-

Data Analysis : The purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram (Area Percent method).

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

-

-

Determination of Density using a Pycnometer

This protocol provides a precise measurement of the density of liquid this compound.

-

Principle : Density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precisely known volume.

-

Instrumentation :

-

Pycnometer (e.g., 10 mL or 25 mL Gay-Lussac type).

-

Analytical Balance (readable to ±0.1 mg).

-

Constant Temperature Water Bath, set to the desired temperature (e.g., 20.0 °C or 25.0 °C).

-

-

Method :

-

Calibration : Thoroughly clean and dry the pycnometer. Determine its mass when empty (m_empty).

-

Fill the pycnometer with deionized water of a known temperature (and thus known density, ρ_water). Place it in the constant temperature bath for 20 minutes to equilibrate.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the filled pycnometer (m_water).

-

Calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

Sample Measurement : Empty and dry the calibrated pycnometer.

-

Fill it with this compound, allow it to equilibrate to the target temperature in the water bath, adjust the level to the mark, dry the exterior, and weigh it (m_sample).

-

Calculation : Calculate the density of the this compound (ρ_sample):

-

ρ_sample = (m_sample - m_empty) / V

-

-

Determination of Refractive Index using an Abbe Refractometer

This method measures how much light is bent, or refracted, when it enters the liquid sample.

-

Principle : The refractive index is a fundamental physical property that is dependent on temperature and the wavelength of light. The standard is typically measured at 20 °C using the sodium D-line (589 nm).

-

Instrumentation :

-

Abbe Refractometer.

-

Constant temperature circulator to maintain the prism temperature at 20.0 ± 0.1 °C.

-

Sodium vapor lamp or a white light source with a compensating prism.

-

-

Method :

-

Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C) or a certified reference standard.

-

Sample Application : Open the prisms of the refractometer. Place a few drops of this compound onto the surface of the lower prism.

-

Measurement : Close the prisms firmly. Allow 1-2 minutes for the sample to reach thermal equilibrium.

-

Looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If using a white light source, adjust the compensator to eliminate any color fringes.

-

Read the refractive index value directly from the instrument's scale. Repeat the measurement 2-3 times and average the results.

-

Synthesis and Workflow Diagrams

Synthesis Pathway: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of octanoic acid with methanol, using a strong acid as a catalyst.[1] This reversible reaction is driven to completion by using an excess of one reactant or by removing the water produced.

Experimental Workflow: Synthesis to Characterization

The following diagram outlines a typical laboratory workflow for the synthesis, purification, and subsequent physicochemical characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound, 111-11-5 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

Synthesis of Methyl Octanoate via Fischer Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl octanoate through Fischer esterification. It covers the reaction mechanism, key experimental parameters, a detailed experimental protocol, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound, the methyl ester of octanoic acid, is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and surfactants.[1] It is also utilized in the flavor and fragrance industry for its characteristic fruity aroma.[1] The Fischer esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This reversible reaction requires careful control of conditions to achieve high yields of the desired ester.[2][3] This guide will delve into the specifics of synthesizing this compound using this established method.

Reaction Mechanism

The Fischer esterification of octanoic acid with methanol proceeds through a series of equilibrium steps, catalyzed by a strong acid such as sulfuric acid. The overall reaction is as follows:

CH₃(CH₂)₆COOH + CH₃OH ⇌ CH₃(CH₂)₆COOCH₃ + H₂O

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the ester, yields the final product and regenerates the acid catalyst.

Key Experimental Parameters and Optimization

The yield of this compound in a Fischer esterification is influenced by several factors, primarily the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. As a reversible reaction, strategies to shift the equilibrium towards the product side are crucial for maximizing the yield.[3]

Table 1: Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Octanoic Acid | 144.21 | 239.7 | 0.910 |

| Methanol | 32.04 | 64.7 | 0.792 |

| This compound | 158.24 | 193-194[4] | 0.877[4] |

3.1. Molar Ratio of Methanol to Octanoic Acid

Employing a large excess of one reactant, typically the less expensive and more easily removable one, can drive the equilibrium towards the formation of the ester.[3] In the synthesis of this compound, methanol is used in excess. Studies on similar fatty acid esterifications have shown that increasing the molar ratio of alcohol to fatty acid generally increases the product yield.

Table 2: Effect of Molar Ratio on Fatty Acid Methyl Ester Yield (Analogous Systems)

| Fatty Acid | Molar Ratio (Methanol:Acid) | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Mixed FFAs | 6:1 | 5 wt% (of FFA) | 60 | - | 98 | [4] |

| PFAD* | 10:1 | 2 wt% | 60 | 60 | >90 (FFA reduction) | [5] |

*Palm Fatty Acid Distillate

3.2. Catalyst Concentration

Strong mineral acids like sulfuric acid (H₂SO₄) are common catalysts for Fischer esterification. The catalyst concentration plays a vital role in the reaction rate. An increase in catalyst concentration generally leads to a faster reaction and higher conversion, up to an optimal point.[4]

Table 3: Effect of Catalyst Concentration on Fatty Acid Methyl Ester Yield (Analogous Systems)

| Fatty Acid | Molar Ratio (Methanol:Acid) | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Mixed FFAs | 6:1 | 5 wt% (of FFA) | 60 | - | 98 | [4] |

| PFAD* | 10:1 | 2 wt% | 60 | 60 | >90 (FFA reduction) | [5] |

*Palm Fatty Acid Distillate

3.3. Reaction Temperature and Time

The rate of esterification is significantly influenced by temperature.[6] Reactions are typically carried out at the reflux temperature of the alcohol to maintain a constant temperature and prevent the loss of volatile reactants.[2] The reaction time required to reach equilibrium depends on the temperature, catalyst concentration, and the specific reactants.

Table 4: Effect of Temperature and Time on Fatty Acid Methyl Ester Yield (Analogous Systems)

| Fatty Acid | Molar Ratio (Methanol:Acid) | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| PFAD* | 10:1 | 2 wt% | 60 | 60 | >90 (FFA reduction) | [5] |

| Mixed FFAs | - | - | 60 | - | 90 (max conversion) | [6] |

A specific example reports that reacting 32.5 mL of octanoic acid with 50.0 mL of methanol produces 28.2 g of this compound.[7]

Experimental Protocol

This section provides a detailed, generalized protocol for the synthesis of this compound via Fischer esterification in a laboratory setting.

Materials:

-

Octanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine octanoic acid and an excess of methanol (a molar ratio of at least 3:1 methanol to octanoic acid is recommended).

-

Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of octanoic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a separatory funnel containing cold water.

-

Extraction: Add diethyl ether to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.

-

Washing:

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted octanoic acid. Be cautious as this will produce CO₂ gas.

-

Wash the organic layer with brine to remove most of the water.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol, yielding the crude this compound.

-

Purification: For higher purity, the crude product can be purified by distillation under reduced pressure.

Conclusion

The Fischer esterification is an effective and scalable method for the synthesis of this compound. By optimizing key parameters such as the molar ratio of reactants, catalyst concentration, and reaction temperature, high yields of the desired ester can be achieved. The detailed protocol and understanding of the reaction mechanism provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Careful execution of the experimental procedure and purification steps is essential for obtaining a high-purity product.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 6. researchgate.net [researchgate.net]

- 7. Solved this compound (C9H18O2), a compound sometimes | Chegg.com [chegg.com]

Spectroscopic Analysis of Methyl Octanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for methyl octanoate, a fatty acid methyl ester commonly found in various natural products and used as a flavoring and fragrance agent. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for acquiring this data are provided, along with a workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to aid in the identification, characterization, and quality control of this compound.

Introduction

This compound (C₉H₁₈O₂) is the methyl ester of octanoic acid.[1][2][3] Its characterization is crucial for quality assessment in various industries. Spectroscopic techniques are fundamental for elucidating its molecular structure and confirming its identity. This guide presents an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | -OCH₃ |

| 2.30 | t | 2H | -CH₂-C=O |

| 1.62 | quint | 2H | -CH₂-CH₂-C=O |

| 1.29 | m | 8H | -(CH₂)₄- |

| 0.88 | t | 3H | -CH₃ |

Data sourced from publicly available spectral databases.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 174.3 | C=O |

| 51.4 | -OCH₃ |

| 34.1 | -CH₂-C=O |

| 31.7 | -(CH₂)₅- |

| 29.1 | -(CH₂)₅- |

| 29.0 | -(CH₂)₅- |

| 24.9 | -CH₂-CH₂-C=O |

| 22.6 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Data sourced from publicly available spectral databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.[5]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2955, 2856 | Strong | C-H stretch (alkane) |

| 1743 | Strong | C=O stretch (ester) |

| 1437 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Data sourced from the NIST Chemistry WebBook.[1][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][2]

| m/z | Relative Intensity | Assignment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Low | [M - OCH₃]⁺ |

| 101 | Low | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 87 | High | [CH₂(CH₂)₃C(O)OCH₃]⁺ |

| 74 | Very High | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 59 | Moderate | [COOCH₃]⁺ |

Data sourced from the NIST Chemistry WebBook.[1][2][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[10][11] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11]

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃), which will not produce a large solvent signal in the ¹H NMR spectrum.[10][12]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[10][13][14] The final volume in the NMR tube should be approximately 4-5 cm in height.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[15][16]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[12]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Employ proton decoupling to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).[17]

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low sensitivity of the ¹³C nucleus.[18]

-

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol

-

Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr).[19]

-

Sample Application: Place 1-2 drops of neat this compound onto the center of one salt plate.[19][20]

-

Sandwich Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[19][20]

-

Background Spectrum: Run a background spectrum with the empty salt plates in the sample holder to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.[19][20]

-

Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and store them in a desiccator.[19][20]

Mass Spectrometry Protocol (Electron Ionization)

-

Direct Infusion/GC Inlet: For a volatile liquid like this compound, the sample can be introduced into the ion source via a gas chromatograph (GC-MS) for separation and analysis, or through direct infusion.[21]

-

Volatilization: The sample is vaporized in the heated inlet or at the end of the GC column.[22]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

-

Detection: The separated ions are detected, and their abundance is recorded.[8]

-

Instrument Tuning: Before analysis, the instrument should be tuned and calibrated using a known standard to ensure accurate mass assignment.[23]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. Octanoic acid, methyl ester [webbook.nist.gov]

- 2. Octanoic acid, methyl ester [webbook.nist.gov]

- 3. Octanoic acid, methyl ester [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. ursinus.edu [ursinus.edu]

- 6. Octanoic acid, methyl ester [webbook.nist.gov]

- 7. Octanoic acid, methyl ester [webbook.nist.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Caprylic acid methyl ester(111-11-5) 1H NMR spectrum [chemicalbook.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 16. docbrown.info [docbrown.info]

- 17. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 18. epfl.ch [epfl.ch]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. webassign.net [webassign.net]

- 21. organomation.com [organomation.com]

- 22. quora.com [quora.com]

- 23. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Thermodynamic Properties and Heat Capacity of Methyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic properties of methyl octanoate, with a particular focus on its heat capacity. The following sections present quantitative data in structured tables, detailed experimental protocols for key measurement techniques, and visual representations of experimental workflows. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require precise thermodynamic data for this compound.

Thermodynamic Properties of this compound

This compound (C₉H₁₈O₂), a fatty acid methyl ester, is a colorless liquid with a characteristic fruity odor. Its thermodynamic properties are crucial for various applications, including its use as a biodiesel component, a reference material in calorimetry, and in the development of pharmaceutical and chemical processes.

Physical and Thermochemical Properties

A summary of the key physical and thermochemical properties of this compound is presented in Table 1. This data has been compiled from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3]

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₉H₁₈O₂ | - | [1][2][3] |

| Molecular Weight | 158.24 | g/mol | [4][3] |

| CAS Registry Number | 111-11-5 | - | [1][2][3] |

| Boiling Point (at 1 atm) | 194-195 | °C | [4] |

| Density (at 25 °C) | 0.877 | g/mL | [4] |

| Refractive Index (n20/D) | 1.417 | - | [4] |

| Enthalpy of Vaporization (ΔvapH) at 363 K | 52.6 ± 0.1 | kJ/mol | [1] |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -5859.3 ± 1.2 | kJ/mol | [2] |

| Standard Enthalpy of Formation (liquid) | -588.5 | kJ/mol | [2] |

Heat Capacity

The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a specific amount. For this compound, the molar heat capacity has been measured across a range of temperatures.

A study on a series of methyl esters of n-carboxylic acids provides a correlation function for the heat capacity of the liquid phase in the temperature range of 250 K to 350 K.[5] The equation is as follows:

Cp(n,T) = {103.16 + 16.273n + 0.04735n(T/K)} J·K⁻¹·mol⁻¹

Where:

-

Cp is the isobaric heat capacity.

-

n is the number of carbon atoms in the parent carboxylic acid minus one (for this compound, n = 7).

-

T is the temperature in Kelvin.

Using this formula, the calculated heat capacity values for liquid this compound at various temperatures are presented in Table 2. The NIST Chemistry WebBook also provides experimental data for the constant pressure heat capacity of liquid this compound.[2]

Table 2: Isobaric Heat Capacity (Cp,liquid) of this compound at Different Temperatures

| Temperature (K) | Calculated Heat Capacity (J/mol·K)[5] | Experimental Heat Capacity (J/mol·K)[2] |

| 280 | 289.4 | 289.8 |

| 298.15 | 295.4 | 295.1 |

| 300 | 296.0 | - |

| 320 | 302.0 | - |

| 340 | 308.0 | - |

Experimental Protocols

The determination of thermodynamic properties requires precise and well-controlled experimental procedures. The following sections outline generalized methodologies for key experiments cited in the literature for determining the heat capacity and enthalpy of combustion of organic liquids like this compound.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids. The following is a generalized experimental protocol.

Objective: To determine the isobaric heat capacity of this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Microbalance

-

High-purity this compound sample

-

Reference material (e.g., sapphire)

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of high-purity this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium) according to the manufacturer's instructions.

-

Sapphire Calibration: Perform a scan with a sapphire standard to determine the heat capacity calibration factor.

-

Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 250 K).

-

Heat the sample at a constant rate (e.g., 10 K/min) to the final temperature (e.g., 350 K) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the empty pan, corrected using the sapphire standard measurement.

References

The Pivotal Role of Methyl Octanoate in Fruit Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl octanoate (CH₃(CH₂)₆COOCH₃), a fatty acid methyl ester, is a significant volatile organic compound (VOC) that contributes to the characteristic aroma of numerous fruits. Its distinct fruity, winey, and orange-like scent profile makes it a key component of the overall flavor impression of fruits such as nectarines, pineapples, and strawberries. The biosynthesis of this compound is intricately linked to fatty acid metabolism and ripening-associated enzymatic activities. This technical guide provides an in-depth exploration of the role of this compound in fruits, detailing its biosynthesis, sensory characteristics, and the analytical methods for its quantification. This document is intended to serve as a comprehensive resource for researchers in the fields of food science, plant physiology, and natural product chemistry.

Introduction: The Chemistry of a Fruity Aroma

This compound is a medium-chain fatty acid methyl ester recognized for its potent and complex aroma profile.[1] It is described as having a winey, fruity, and distinctly orange-like aroma and an oily, orange-like taste.[1] This versatile ester is a cornerstone ingredient for flavorists and perfumers, contributing to a wide array of consumer products.[1] In nature, it is found in various fruits, where it plays a crucial role in the development of their characteristic scent.

Occurrence and Quantitative Data of this compound in Fruits

This compound has been identified as a key volatile constituent in a variety of fruits. Its concentration and relative abundance can vary significantly depending on the fruit species, cultivar, and stage of ripeness. The following table summarizes the quantitative data available for this compound in several fruits.

| Fruit Species | Cultivar/Variety | Concentration / Relative Abundance | Reference |

| Nectarine (Prunus persica var. nucipersica) | 'Kinolea' | 4.54% of total volatiles | [2] |

| Pineapple (Ananas comosus) | Not Specified | 0.015–3.8 mg/mL in fresh-cut juice | [3] |

| Strawberry (Fragaria × ananassa) | Not Specified | Peak area of ~6.3 in newly harvested fruit | [3] |

| Noni (Morinda citrifolia) | Not Specified | Present as a key odorant | [4] |

Table 1: Quantitative Data of this compound in Various Fruits

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a multi-step enzymatic process that is closely associated with fruit ripening. The biosynthesis primarily involves the fatty acid pathway, leading to the formation of the octanoyl-CoA precursor, and the generation of methanol, followed by an esterification reaction.

The key pathways and enzymes involved are:

-

Fatty Acid Metabolism: Straight-chain esters like this compound are derived from fatty acids.[5] The C8 backbone is formed through processes like the lipoxygenase (LOX) pathway and β-oxidation of longer-chain fatty acids.

-

Acyl-CoA Formation: The resulting octanoic acid is activated to its coenzyme A thioester, octanoyl-CoA.

-

Methanol Production: The alcohol moiety, methanol, is primarily generated in plant tissues through the action of pectin methylesterase (PME).[6][7][8][9] PME catalyzes the de-esterification of pectin, a major component of the plant cell wall, releasing methanol.[7][8][10] The activity of PME and the subsequent release of methanol often increase during fruit ripening.[8][9]

-

Esterification: The final step is the esterification of octanoyl-CoA with methanol, catalyzed by an alcohol acyltransferase (AAT).[11][12][13] AATs are a diverse family of enzymes that exhibit varying specificities for different alcohol and acyl-CoA substrates, which contributes to the unique blend of esters found in different fruits.[11][12]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Factors Influencing this compound Production

The production of this compound is a dynamic process influenced by several factors:

-

Genetics: The specific cultivar of a fruit plays a significant role in the levels of this compound produced, largely due to variations in the expression and activity of key biosynthetic enzymes like AATs.

-

Ripening Stage: The synthesis of many esters, including this compound, is ripening-dependent. The activity of enzymes such as PME and AATs generally increases as the fruit matures.[8][9][11]

-

Environmental Conditions: Pre-harvest factors such as sunlight, water availability, and temperature can impact the overall metabolic activity of the fruit, including the production of aroma compounds.

-

Postharvest Handling: Storage conditions, such as temperature and atmosphere, can significantly affect the stability and continued synthesis of volatile esters.

Physiological Roles of this compound

The primary physiological role of this compound and other volatile esters in fruits is to contribute to the characteristic aroma, which serves to attract animals for seed dispersal. While the role of many individual VOCs as specific signaling molecules in plant-to-plant or plant-insect interactions is an active area of research, methanol, a precursor to this compound, has been identified as a potential signaling molecule in plant immunity and plant-to-plant communication.[14]

Experimental Protocols for the Analysis of this compound

The standard method for the analysis of this compound and other VOCs in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify this compound from a fruit sample.

Materials:

-

Fruit sample (e.g., 1-5 g of homogenized pulp)

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., 4-methyl-2-pentanol)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Homogenize a representative portion of the fruit tissue.

-

Accurately weigh a specified amount of the homogenate (e.g., 2.0 g) into a 20 mL headspace vial.

-

Add a precise volume of saturated NaCl solution (e.g., 2 mL) to enhance the release of volatiles by increasing the ionic strength of the matrix.

-

Spike the sample with a known concentration of an internal standard for quantitative analysis.

-

Immediately seal the vial with the septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes).

-

Separate the desorbed compounds on the capillary column using a programmed temperature gradient. A typical program might be: hold at 40°C for 3 min, then ramp to 250°C at 5°C/min.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST).

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

The following diagram illustrates the experimental workflow for the analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Top 3 Uses Of Pectin Methylesterase | Infinita Biotech [infinitabiotech.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Pectin methylesterase regulates methanol and ethanol accumulation in ripening tomato (Lycopersicon esculentum) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roles of Pectin Methylesterases and Pectin Methylesterase Inhibitors in Plant Physiology [jales.org]

- 11. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cell wall methanol as a signal in plant immunity [frontiersin.org]

Microbial Production of Methyl Octanoate: A Technical Guide for Researchers

Introduction

Methyl octanoate, a methyl ester of the C8 fatty acid octanoic acid, is a valuable specialty chemical with applications in the flavor, fragrance, and biodiesel industries. Its characteristic fruity and wine-like aroma makes it a sought-after compound. While traditionally produced through chemical synthesis, there is a growing interest in developing sustainable and environmentally friendly microbial production platforms. This technical guide provides an in-depth overview of the core principles, metabolic pathways, experimental protocols, and quantitative data associated with the microbial production of this compound. The primary microbial hosts explored for this purpose are the bacterium Escherichia coli and the oleaginous yeast Yarrowia lipolytica, both of which have been extensively engineered for the production of fatty acid-derived molecules.

Metabolic Pathways for this compound Production

The microbial synthesis of this compound hinges on the efficient channeling of central carbon metabolism towards the production of its two key precursors: octanoyl-CoA and a methyl donor, typically S-adenosylmethionine (SAM) or methanol. The final condensation of these precursors is catalyzed by specific enzymes to yield the desired ester.

Octanoyl-CoA Biosynthesis

The primary route to octanoyl-CoA is through the fatty acid biosynthesis (FAS) pathway. In E. coli, the type II FAS system iteratively elongates an acyl chain by two carbons per cycle, using acetyl-CoA as the starting block and malonyl-CoA as the extender unit. The chain length is typically controlled by the specificity of the condensing enzymes and, crucially, the thioesterase that cleaves the final fatty acyl-ACP, releasing a free fatty acid. To produce octanoic acid (the precursor to octanoyl-CoA), a thioesterase with high specificity for C8 acyl-ACPs is required.

In the oleaginous yeast Y. lipolytica, lipid accumulation is triggered by nutrient limitation (typically nitrogen) in the presence of excess carbon. Under these conditions, the cell redirects carbon flux from the tricarboxylic acid (TCA) cycle towards the synthesis of fatty acids, which are stored as triacylglycerols (TAGs). By engineering this pathway, the flux can be diverted to produce specific fatty acids like octanoic acid.

A key competing pathway is β-oxidation, the process by which fatty acids are degraded. Deletion of genes involved in β-oxidation is a common strategy to prevent the breakdown of the desired product and its intermediates.

Esterification: The Final Step

Once octanoyl-CoA or octanoic acid is produced, the final step is the esterification with a methyl group. This can be achieved through several enzymatic routes:

-

Alcohol Acyltransferases (AATs): These enzymes catalyze the condensation of an acyl-CoA with an alcohol. For this compound synthesis, the alcohol would be methanol. However, the native production of methanol in many microbial hosts is low, and thus supplementation of the culture medium is often necessary.

-

Fatty Acid Methyltransferases (FAMTs): These enzymes utilize S-adenosylmethionine (AdoMet) as the methyl donor to directly methylate free fatty acids. This approach is advantageous as it does not require an external alcohol supply, but the intracellular pool of AdoMet can be a limiting factor.

-

Lipases: While typically known for their hydrolytic activity, lipases can also catalyze esterification reactions, particularly in low-water environments. Y. lipolytica is a known producer of various lipases that could be harnessed for ester synthesis.

Metabolic Engineering Strategies

To achieve high titers and yields of this compound, significant metabolic engineering of the host organism is required. The following are key strategies that have been employed:

In Escherichia coli:

-

Overexpression of a C8-specific Thioesterase: To increase the production of octanoic acid, a thioesterase that preferentially cleaves C8-acyl-ACPs is introduced and overexpressed.

-

Deletion of β-oxidation Pathway Genes: Genes such as fadD and fadE, which are involved in the first steps of fatty acid degradation, are knocked out to prevent the loss of octanoic acid.

-

Expression of an Esterification Enzyme: An appropriate AAT or FAMT is expressed to convert octanoic acid/octanoyl-CoA to this compound.

-

Enhancing Precursor Supply: Engineering central metabolism to increase the pools of acetyl-CoA and malonyl-CoA can further boost fatty acid synthesis.

-

Optimizing Methanol/AdoMet Availability: If using an AAT, strategies to improve methanol tolerance and uptake may be necessary. For a FAMT-based approach, engineering the methionine biosynthesis pathway to increase the AdoMet pool is beneficial.

In Yarrowia lipolytica:

-

Enhancing Lipid Accumulation: Overexpression of key genes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1) and diacylglycerol acyltransferase (DGA1), can increase the overall flux towards fatty acids.

-

Blocking Competing Pathways: Similar to E. coli, deleting genes involved in β-oxidation (e.g., POX genes) is a crucial step to prevent product degradation.

-

Directing Flux to C8 Production: While Y. lipolytica naturally produces longer-chain fatty acids, introducing heterologous enzymes with specificity for medium-chain fatty acids can shift the product profile.

-

Expression of Esterification Enzymes: As with E. coli, expressing a suitable AAT, FAMT, or leveraging native lipases is necessary for the final esterification step.

Signaling Pathways and Transcriptional Regulation

The production of this compound is not only dependent on the presence of the necessary enzymes but also on the complex regulatory networks that govern cellular metabolism.

In Escherichia coli:

The transcription of genes involved in fatty acid metabolism is primarily controlled by the FadR and FabR regulators. FadR acts as a dual regulator: it represses the genes for fatty acid degradation (fad operon) and activates the genes for unsaturated fatty acid biosynthesis (fabA and fabB).[1][2][3] The presence of long-chain acyl-CoAs inhibits FadR, leading to the derepression of the fad genes and the repression of fab genes. Understanding and manipulating these regulators can be a powerful tool for optimizing fatty acid production.

In Yarrowia lipolytica:

Lipid accumulation is intricately linked to nutrient sensing and signaling pathways. The Target of Rapamycin (TOR) complex 1 (TORC1) is a key regulator that is active under nutrient-replete conditions, promoting growth and repressing lipid synthesis.[4] Under nitrogen limitation, TORC1 activity is reduced, leading to a metabolic shift towards lipid accumulation.[4][5] Furthermore, the biosynthesis of certain amino acids, particularly leucine, has been shown to be involved in regulating lipid accumulation.[4][5]

Quantitative Data on Microbial Ester Production

While data specifically for this compound is limited, the following tables summarize the production of octanoic acid and other relevant fatty acid esters in engineered microbes, providing a benchmark for achievable titers and yields.

Table 1: Microbial Production of Octanoic Acid

| Microorganism | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| E. coli | Overexpression of C8-specific thioesterase, deletion of fadD | Glucose | 0.216 | - | - | [6] |

| E. coli | Combinatorial optimization of metabolic network | Glucose | 1.0 | - | - | [7] |

| E. coli | - | Glycerol | 1.7 | - | - |

Table 2: Microbial Production of Fatty Acid Methyl and Ethyl Esters (FAMEs/FAEEs)

| Product | Microorganism | Genetic Modifications | Substrate | Titer (mg/L) | Reference |

| Total FAMEs | E. coli | Co-expression of PhaG, TesB, FAMT, and rMAT | Glucose | 16 | [3] |

| Butyl Octanoate | E. coli | Engineered AAT, increased octanoyl-CoA availability | Glucose | 3.3 | [8] |

| FAEEs | Y. lipolytica | - | Vegetable Oil | 82 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the microbial production of this compound.

Protocol 1: Shake Flask Cultivation of Engineered E. coli for Octanoic Acid Production

This protocol is adapted from studies on medium-chain fatty acid production in E. coli.[8]

-

Strain Preparation:

-

Transform E. coli (e.g., BL21(DE3) or a derivative with fadD deletion) with a plasmid expressing a C8-specific thioesterase under an inducible promoter (e.g., T7 or araBAD).

-

-

Pre-culture Preparation:

-

Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

-

Main Culture:

-

Inoculate 50 mL of Terrific Broth (TB) or M9 minimal medium supplemented with 20 g/L glucose and the appropriate antibiotic in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of 0.05-0.1.

-

Incubate at 37°C with shaking at 250 rpm.

-

-

Induction:

-

When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Reduce the temperature to 30°C and continue incubation for 24-48 hours.

-

-

Sample Collection and Analysis:

-

Collect culture samples at various time points post-induction.

-

Centrifuge the samples to separate the supernatant and cell pellet.

-

Extract fatty acids from the supernatant and/or cell pellet for quantification.

-

Protocol 2: High-Density Fed-Batch Fermentation of E. coli

This protocol provides a general framework for high-density cultivation to maximize biomass and product formation, based on established methods.[10][11][12]

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a colony into 50 mL of LB medium in a 250 mL flask and growing overnight at 37°C.

-

Use the seed culture to inoculate a larger volume (e.g., 500 mL in a 2 L flask) of defined minimal medium and grow to an OD600 of 4-6.

-

-

Bioreactor Setup:

-

Prepare a bioreactor (e.g., 2 L) with an initial volume of defined minimal medium (e.g., 1 L). The medium should contain a limiting carbon source (e.g., 20 g/L glucose).

-

Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 37°C and pH to 7.0 (controlled with NH4OH or NaOH/H3PO4).

-

-

Batch Phase:

-

Inoculate the bioreactor with the prepared inoculum.

-

Maintain the DO level above 30% by controlling agitation and aeration rate.

-

The batch phase continues until the initial carbon source is depleted, which is typically indicated by a sharp increase in the DO signal.

-

-

Fed-Batch Phase:

-

Upon carbon source depletion, initiate a feeding strategy with a concentrated solution of glucose (e.g., 500 g/L).

-

The feed rate can be controlled to maintain a specific growth rate, often an exponential feed to avoid the accumulation of inhibitory byproducts.

-

Continue feeding to achieve high cell density (e.g., OD600 > 100).

-

-

Induction and Production Phase:

-

Once the desired cell density is reached, induce the culture with IPTG.

-

Reduce the temperature to 30°C to improve protein folding and reduce metabolic stress.

-

Continue feeding at a reduced rate to provide energy for product synthesis.

-

The production phase can last for 24-72 hours.

-

-

Product Recovery and Analysis:

-

Harvest the culture and separate the cells from the broth.

-

Extract this compound from the cells and/or broth for quantification.

-

Protocol 3: Extraction and Quantification of this compound

This protocol is based on standard methods for analyzing volatile esters from fermentation broths.

-

Sample Preparation:

-

Take a known volume of the fermentation broth (e.g., 1 mL).

-

Add an internal standard (e.g., methyl heptanoate or another ester not produced by the microbe) to a known concentration.

-

-

Extraction:

-

Liquid-Liquid Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate or hexane), vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.

-

Solid-Phase Microextraction (SPME): Place the sample in a sealed vial. Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace above the liquid for a defined time to adsorb volatile compounds.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: Inject the extracted organic phase or desorb the SPME fiber in the GC inlet.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the mixture. A typical temperature program would be: hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

Detection: Use a mass spectrometer to identify the compounds based on their mass spectra and retention times compared to a pure standard of this compound.

-

Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a standard curve.

-

Visualizations

Metabolic Pathways

Caption: Metabolic pathway for this compound production in engineered E. coli.

Caption: Simplified signaling pathway for lipid accumulation in Y. lipolytica.

Experimental Workflow

Caption: General experimental workflow for microbial ester production.

Conclusion and Future Outlook

The microbial production of this compound is a promising alternative to traditional chemical synthesis. Both E. coli and Y. lipolytica have been successfully engineered to produce fatty acid-derived molecules, and the metabolic engineering strategies and tools are well-established. However, the production of this compound specifically at high titers remains a challenge, primarily due to the efficiency of the final esterification step and the potential toxicity of the product to the microbial host.

Future research should focus on:

-

Enzyme Discovery and Engineering: Identifying and engineering more efficient and specific AATs or FAMTs is crucial. Protein engineering to improve substrate specificity and catalytic activity will be key to increasing product titers.

-

Host Strain Optimization: Developing more robust host strains with higher tolerance to organic solvents and fatty acids will improve process stability.

-

Process Optimization: Further optimization of fermentation conditions, including fed-batch strategies and in situ product removal, will be necessary to achieve economically viable production levels.

-

Systems Biology Approaches: Utilizing multi-omics data to build predictive models of cellular metabolism will enable more rational and efficient engineering strategies.

By addressing these challenges, the microbial production of this compound and other valuable esters can become a commercially viable reality, contributing to a more sustainable chemical industry.

References

- 1. Escherichia coli coculture for de novo production of esters derived of methyl-branched alcohols and multi-methyl branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escherichia coli coculture for de novo production of esters derived of methyl-branched alcohols and multi-methyl branched fatty acids [ri.conicet.gov.ar]

- 3. Engineering Escherichia coli for Biodiesel Production Utilizing a Bacterial Fatty Acid Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Engineering yeast for methanol-based biomanufacturing [mpi-marburg.mpg.de]

- 9. par.nsf.gov [par.nsf.gov]

- 10. eppendorf.com [eppendorf.com]

- 11. bionet.com [bionet.com]

- 12. researchgate.net [researchgate.net]

Methyl Octanoate as a Component of Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octanoate, a methyl ester of the fatty acid octanoic acid, is a volatile organic compound that plays a significant role in the chemical communication of various insect species. As a semiochemical, it can function as a pheromone, attracting mates or signaling aggregation, or as a kairomone, a chemical cue that can be intercepted by other species.[1] This technical guide provides an in-depth overview of the role of this compound in insect communication, detailing available quantitative data, experimental protocols, and the underlying biological pathways.

Data Presentation: Quantitative Analysis of this compound and Related Compounds